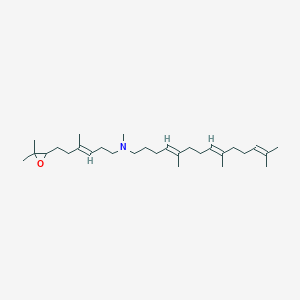

Squalene deriv.

Description

The exact mass of the compound Squalene deriv. is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Epoxy Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Squalene deriv. suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Squalene deriv. including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

142636-14-4 |

|---|---|

Molecular Formula |

C29H51NO |

Molecular Weight |

429.7 g/mol |

IUPAC Name |

(4E,8E)-N-[(E)-6-(3,3-dimethyloxiran-2-yl)-4-methylhex-3-enyl]-N,5,9,13-tetramethyltetradeca-4,8,12-trien-1-amine |

InChI |

InChI=1S/C29H51NO/c1-24(2)14-11-16-26(4)18-12-17-25(3)15-9-10-22-30(8)23-13-19-27(5)20-21-28-29(6,7)31-28/h14-15,18-19,28H,9-13,16-17,20-23H2,1-8H3/b25-15+,26-18+,27-19+ |

InChI Key |

QVSSLEUYYYXQOL-HCHGGRKRSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCCN(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CCCN(C)CC/C=C(\C)/CCC1C(O1)(C)C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCCN(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C |

Synonyms |

(6E(-))-2,3-epoxy-10-aza-10,11-DHSQ (6Z(-))-2,3-epoxy-10-aza-10,11-DHSQ 10-aza-10,11-dihydrosqualene-2,3-epoxide 2,3-epoxy-10-aza-10,11-DHSQ 2,3-epoxy-10-aza-10,11-dihydrosqualene 2,3-epoxy-10-aza-10,11-dihydrosqualene, 6Z (-)-isome |

Origin of Product |

United States |

Squalene As a Preeminent Triterpene Hydrocarbon

Squalene (B77637) is classified as a triterpene, a large and diverse class of organic compounds derived from five-carbon isoprene (B109036) units. numberanalytics.combritannica.com Specifically, it is an acyclic triterpene hydrocarbon, meaning it has a linear structure rather than a ringed one. britannica.combiorxiv.org Its biosynthesis involves the "tail-to-tail" condensation of two molecules of farnesyl pyrophosphate (FPP), a C15 isoprenoid, to form the C30 backbone of squalene. biorxiv.orgnih.gov This reaction is a critical juncture in the isoprenoid pathway, marking the first committed step towards the synthesis of various triterpenoids. jetir.org

Biosynthesis of Squalene and Its Derivatives

Isoprenoid Precursor Pathways in Diverse Organisms

The biosynthesis of squalene (B77637) and its derivatives is initiated through one of two major pathways for creating the fundamental five-carbon isoprenoid units. The choice between the MVA and MEP pathways is largely dependent on the organism. The MVA pathway is characteristic of animals, fungi, and the cytoplasm of plants, while the MEP pathway is primarily found in bacteria and the plastids of photosynthetic organisms. jmb.or.kr

Mevalonate (B85504) (MVA) Pathway

The MVA pathway, also known as the HMG-CoA reductase pathway, is a well-established metabolic route for the production of isoprenoid precursors in eukaryotes and some bacteria. wikipedia.org This pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP and DMAPP. wikipedia.orgmetwarebio.com

The MVA pathway begins in the cytoplasm with the condensation of acetyl-CoA molecules. jetir.org The initial step involves the joining of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by the enzyme acetoacetyl-CoA thiolase. metwarebio.comontosight.ai Subsequently, a third molecule of acetyl-CoA is condensed with acetoacetyl-CoA by HMG-CoA synthase to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). jetir.orgmetwarebio.comontosight.ai This HMG-CoA molecule serves as a critical precursor for the subsequent rate-limiting step in the pathway. jetir.org

Following its formation, HMG-CoA is reduced to mevalonate by the enzyme HMG-CoA reductase, a reaction that utilizes NADPH as a reducing agent. metwarebio.comontosight.ai This step is the primary regulatory point of the MVA pathway. ontosight.ai Mevalonate is then sequentially phosphorylated by two kinase enzymes, mevalonate kinase and phosphomevalonate kinase, to form mevalonate-5-diphosphate. ontosight.ainews-medical.net This molecule is then decarboxylated by mevalonate-5-diphosphate decarboxylase to yield Isopentenyl Diphosphate (B83284) (IPP). ontosight.ainews-medical.net

IPP can be isomerized to Dimethylallyl Diphosphate (DMAPP) by the enzyme IPP isomerase. ontosight.ai These two five-carbon isomers, IPP and DMAPP, are the fundamental building blocks for all isoprenoids. jmb.or.kr Farnesyl Diphosphate (FPP) synthase then catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, first forming geranyl diphosphate (GPP) and then FPP. ontosight.ainih.gov FPP is a key C15 intermediate that stands at a crucial branch point in isoprenoid metabolism, serving as the direct precursor for squalene synthesis. thieme-connect.comnih.gov

HMG-CoA reductase (HMGR) is the rate-limiting enzyme of the mevalonate pathway, making it a critical point for regulation. ontosight.aifrontiersin.org The activity of HMGR is tightly controlled through multiple mechanisms to ensure a balanced production of isoprenoids. metwarebio.com This regulation occurs at the transcriptional, translational, and post-translational levels. wikipedia.org

At the transcriptional level, the expression of the HMGR gene is controlled by Sterol Regulatory Element-Binding Proteins (SREBPs). wikipedia.orgfrontiersin.org When cellular sterol levels are low, SREBPs are activated and stimulate the transcription of the HMGR gene, leading to increased cholesterol synthesis. wikipedia.orgusbio.net

Post-translationally, HMGR activity is regulated by phosphorylation and degradation. metwarebio.com The enzyme AMP-activated protein kinase (AMPK), which is activated under low energy conditions, can phosphorylate and inactivate HMGR, thereby halting cholesterol synthesis when ATP levels are low. metwarebio.comfrontiersin.org Furthermore, high levels of sterols can promote the degradation of the HMGR protein through the ER-associated degradation (ERAD) pathway. metwarebio.comnih.gov This multifaceted regulatory system ensures that the production of mevalonate and its downstream products is finely tuned to the metabolic needs of the cell.

Methylerythritol Phosphate (B84403) (MEP) Pathway

The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway or the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, represents an alternative route for the biosynthesis of the isoprenoid precursors IPP and DMAPP. jmb.or.krjetir.org This pathway is prevalent in most bacteria, algae, and the plastids of higher plants. jmb.or.krpnas.org

The MEP pathway commences with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate, catalyzed by the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS). jetir.orgresearchgate.net This initial step produces 1-deoxy-D-xylulose-5-phosphate (DXP). jetir.org The subsequent reaction, which is unique to this pathway, is the conversion of DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP) by the enzyme DXP reductoisomerase (DXR or IspC). nih.gov

The pathway then proceeds through a series of enzymatic steps involving several distinct enzymes. nih.gov These include IspD, IspE, and IspF, which catalyze the conversion of MEP to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP). nih.govfrontiersin.org The final two steps of the MEP pathway are catalyzed by two iron-sulfur cluster-containing enzymes, IspG (or GcpE) and IspH (or LytB). mdpi.comfrontiersin.org IspG catalyzes the conversion of MEcPP to (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP), and IspH then reduces HMBPP to produce a mixture of IPP and DMAPP. mdpi.comfrontiersin.org The enzymes of the MEP pathway, particularly those in the later stages, have been noted for their evolutionary rigidity, with fewer alternative enzymes identified compared to the earlier steps. frontiersin.orgenergy.gov

Interplay and Metabolic Cross-Talk Between MVA and MEP Pathways

In organisms like plants, the biosynthesis of isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), occurs via two distinct and spatially separated pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. nih.govplos.orgpnas.orgpnas.org The MVA pathway is traditionally associated with the production of sesquiterpenes, triterpenes (like squalene), and sterols, while the MEP pathway typically supplies precursors for monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls. plos.orgpnas.org

Despite their separation, these pathways are not isolated; a metabolic cross-talk involving the exchange of intermediates occurs through the plastid membranes. biorxiv.org This interplay is crucial for coordinating the synthesis of various isoprenoids. nih.gov Evidence strongly suggests a unidirectional transport of isoprenoid intermediates, primarily from the plastids (MEP pathway) to the cytosol (MVA pathway). pnas.org This transport compensates for metabolic needs in the cytosol when the MVA pathway's output is insufficient. frontiersin.org For instance, in snapdragon flowers, the MEP pathway provides the precursors for both plastidial monoterpenes and cytosolic sesquiterpenes, while the MVA pathway appears largely inactive in petal tissue. pnas.org Similarly, studies using specific inhibitors in Arabidopsis thaliana seedlings showed that inhibiting the MVA pathway led to a recovery in sterol levels over time, which was accompanied by an increase in carotenoid and chlorophyll (B73375) levels, indicating a flow of precursors from the MEP pathway. pnas.org

The regulation of key enzymes in each pathway is central to this cross-talk. 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a rate-limiting enzyme in the MVA pathway, while 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) are key regulatory enzymes in the MEP pathway. plos.orgbiorxiv.orgbiorxiv.org Studies in poplar trees have demonstrated that overexpressing the MVA pathway's PtHMGR gene can regulate both the MVA and MEP pathways, leading to an increase in products derived from both. frontiersin.orgbiorxiv.org Conversely, overexpressing the MEP pathway's PtDXR gene upregulated other MEP-related genes but downregulated MVA-related genes. biorxiv.org This demonstrates a complex regulatory network where manipulating a key enzyme in one pathway can significantly impact the metabolic flux and product yield of the other, allowing plants to finely tune isoprenoid biosynthesis based on developmental and environmental cues. biorxiv.orgfrontiersin.organnualreviews.org

Squalene Synthase (SQS) Enzymology and Regulation

Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase, is a critical enzyme located on the endoplasmic reticulum membrane. wikipedia.orgnih.gov It catalyzes the first committed step in the biosynthesis of sterols, such as cholesterol, by converting two molecules of farnesyl pyrophosphate (FPP) into one molecule of squalene. wikipedia.orgontosight.aiuni.lunih.gov This function places SQS at a major metabolic branch point, directing the flow of FPP towards either sterol or non-sterol products. wikipedia.orgresearchgate.net

Mechanism of FPP Conversion to Squalene

The conversion of farnesyl pyrophosphate (FPP) to squalene by SQS is a unique head-to-head condensation reaction that occurs in two distinct steps within a large central channel of the enzyme. wikipedia.orguni.luebi.ac.ukexpasy.org

Step 1: FPP Condensation to Presqualene Pyrophosphate (PSPP) The reaction begins with the sequential binding of two FPP molecules to different sites within the enzyme. wikipedia.org The first step is the condensation of these two C15 FPP molecules to form a C30 cyclopropylcarbinyl diphosphate intermediate called presqualene pyrophosphate (PSPP). ebi.ac.ukexpasy.org This process involves the ionization of one FPP molecule to an allylic carbocation, a step facilitated by a key tyrosine residue (Tyr-171) that donates a proton. wikipedia.org This carbocation is then attacked by the second FPP molecule. ebi.ac.uk A divalent metal ion, such as Mg²⁺ or Mn²⁺, is essential for this initial condensation reaction. researchgate.net In the absence of the reducing cofactor NADPH, the stable PSPP intermediate is formed and can be released from the enzyme. ebi.ac.uknih.gov

Step 2: Reductive Rearrangement of PSPP to Squalene The second half-reaction involves the conversion of PSPP to squalene. expasy.org When NADPH is present, PSPP does not dissociate from the enzyme but is channeled to a second active site for the subsequent reaction. ebi.ac.uknih.gov The process starts with the removal of the pyrophosphate group from PSPP, generating a cyclopropylcarbinyl cation. wikipedia.org This cation undergoes a series of complex carbocation rearrangements, first forming a cyclobutyl carbocation and then a second cyclopropylcarbinyl cation. wikipedia.orgebi.ac.uk Finally, a hydride ion is transferred from NADPH to this rearranged cation, cleaving the cyclopropyl (B3062369) group and yielding the final product, squalene. ebi.ac.uk Initial velocity studies have indicated that the reduction of PSPP is a sequential ordered reaction where NADPH binds first, followed by PSPP. researchgate.net

Stereochemical Aspects of SQS Catalysis

The enzymatic reaction catalyzed by squalene synthase is highly stereospecific. The condensation of two molecules of FPP results in the formation of (1R,2R,3R)-presqualene pyrophosphate (PSPP) as the key intermediate. acs.org The enzyme's active site architecture ensures the correct stereochemical outcome of the reaction. ebi.ac.uk During the second stage of the reaction, the rearrangement of PSPP and the subsequent reduction by NADPH are also precisely controlled to produce the all-trans isomer of squalene. This stereochemical control is fundamental to ensuring that the squalene produced can be correctly folded and cyclized by downstream enzymes, such as squalene epoxidase and oxidosqualene cyclase, in the sterol biosynthesis pathway.

Transcriptional and Post-Translational Regulation of SQS Activity

The activity of squalene synthase is tightly regulated at multiple levels to maintain cellular sterol homeostasis. nih.gov

Transcriptional Regulation: The primary level of control is the transcriptional regulation of the SQS gene (FDFT1 in mammals). wikipedia.org SQS gene expression is responsive to the cell's cholesterol status, increasing when cholesterol levels are low and decreasing when they are high. nih.govresearchgate.net This regulation is mediated by a class of transcription factors known as sterol regulatory element binding proteins (SREBPs). uni.lu When cellular sterol levels fall, inactive SREBPs are cleaved from the endoplasmic reticulum membrane, allowing their active N-terminal domains to translocate to the nucleus. mdpi.com In the nucleus, they bind to sterol regulatory elements (SREs) in the promoter region of the SQS gene, activating its transcription. uni.lumdpi.com Specifically, SREBP-1a and SREBP-2 have been shown to be potent activators of SQS transcription, while SREBP-1c does not appear to have the same effect. uni.lumdpi.com The human SQS promoter is complex, requiring both SREBPs and other accessory transcription factors for maximal activation. nih.govnih.gov

Alternative Squalene Biosynthesis Routes in Prokaryotes

While many organisms utilize squalene synthase (SQS) for squalene production, a number of bacteria employ an alternative, three-enzyme pathway. acs.orgnih.gov This pathway is often associated with the biosynthesis of hopanoids, which are sterol-like molecules that stabilize bacterial membranes. acs.org

Characterization of the HpnCDE Pathway

The alternative bacterial pathway for squalene biosynthesis involves the concerted action of three enzymes encoded by the hpnC, hpnD, and hpnE genes. acs.orgacs.org This pathway, like the SQS-catalyzed reaction, begins with farnesyl pyrophosphate (FPP) but proceeds through a different intermediate to squalene. nih.govoup.com

The steps are as follows:

HpnD (Presqualene Diphosphate Synthase): The enzyme HpnD catalyzes the first step, condensing two molecules of FPP to form presqualene diphosphate (PSPP). acs.orgacs.org This reaction is analogous to the first half-reaction catalyzed by the eukaryotic SQS enzyme. acs.org

HpnC (Hydroxysqualene Synthase): The PSPP intermediate is then converted by the HpnC enzyme into hydroxysqualene (HSQ). acs.orgnih.gov This step differs significantly from the SQS mechanism, which proceeds directly to a reductive rearrangement. acs.org

HpnE (Hydroxysqualene Dehydroxylase): Finally, the HpnE enzyme, a member of the amine oxidoreductase family, reduces HSQ to produce squalene. acs.orgnih.gov

This three-enzyme HpnCDE system constitutes a distinct and widespread pathway for squalene biosynthesis in both Gram-positive and Gram-negative bacteria. acs.orgacs.org Phylogenetic analyses suggest that the HpnCDE pathway is ancient in bacteria and that its enzymes may have been derived from those involved in carotenoid biosynthesis. nih.govoup.comnih.gov The HpnC and HpnD enzymes are homologous to SQS and phytoene (B131915) synthase, placing them in the same protein superfamily. wikipedia.org The existence of this alternative route highlights the diverse evolutionary strategies that have emerged for the production of this essential triterpene. acs.orgnih.gov

Functional Redundancy and Versatility of HpnCDE Enzymes

The biosynthesis of squalene, a crucial precursor for a multitude of triterpenoids, can occur via two distinct pathways: one involving the single enzyme squalene synthase (Sqs), and another employing a trio of enzymes, HpnC, HpnD, and HpnE. biorxiv.orgnih.gov Evolutionary analysis suggests that the HpnCDE pathway is the more ancient of the two, likely originating in bacteria and demonstrating significant metabolic versatility. nih.govcsic.es In contrast, the Sqs enzyme appears to be associated with a specialization of squalene biosynthesis and is more prone to lateral gene transfer. nih.govresearchgate.net

The HpnCDE enzyme system exhibits a remarkable degree of functional redundancy and versatility, extending beyond the simple synthesis of squalene. These enzymes are believed to have evolved from those involved in carotenoid biosynthesis, and they retain the ability to participate in the production of these pigments. nih.gov This metabolic cross-talk is exemplified in organisms like Planctomycetes, which lack the canonical carotenoid synthesis enzymes but still produce carotenoids, likely through the action of HpnCDE. nih.govucp.pt This suggests that the HpnCDE pathway is not a single-purpose assembly line but rather a versatile platform capable of generating different molecules.

The individual components of the HpnCDE system can also function independently or in different combinations, further highlighting their adaptability. nih.gov This "patchwork" nature of the pathway allows for the potential redirection of metabolic intermediates towards various downstream products. csic.es For instance, alterations in the HpnCDE pathway, such as gene loss, may lead to the diversion of its enzymes into alternative roles within terpenoid metabolism. nih.gov This inherent promiscuity and adaptability of the HpnCDE enzymes underscore their importance in the evolution and diversification of triterpene and carotenoid biosynthesis. biorxiv.orgresearchgate.net

Metabolic Engineering Strategies for Enhanced Squalene Derivative Production in Microbial Cell Factories

The production of squalene and its valuable derivatives in microbial hosts has become a significant focus of metabolic engineering. By manipulating the intricate network of cellular metabolism, researchers can enhance the yield of these compounds for various applications. Key strategies revolve around increasing the supply of precursors, optimizing the biosynthetic pathway itself, eliminating competing pathways, and ensuring the efficient use of cellular resources.

Strategies for Increasing Precursor Pool Availability (e.g., Acetyl-CoA, IPP, DMAPP)

A fundamental approach to boosting the production of squalene derivatives is to increase the intracellular availability of their basic building blocks. These precursors primarily include acetyl-coenzyme A (acetyl-CoA), isopentenyl pyrophosphate (IPP), and dimethylallyl pyrophosphate (DMAPP).

Several strategies have been successfully employed to augment the precursor pool:

Engineering the Mevalonate (MVA) Pathway: The MVA pathway is a common source of IPP and DMAPP in eukaryotes and some prokaryotes. Overexpression of genes in this pathway, such as those encoding for acetyl-CoA C-acetyltransferase (atoB), 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), can significantly increase the supply of these isoprenoid precursors.

Utilizing the Methylerythritol Phosphate (MEP) Pathway: In many bacteria and plants, the MEP pathway provides an alternative route to IPP and DMAPP. Enhancing this pathway through the overexpression of key enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and IPP isomerase (IDI) can also lead to higher precursor availability.

Redirecting Carbon Flux towards Acetyl-CoA: As a central metabolite, the availability of acetyl-CoA is crucial. Engineering strategies can focus on channeling more carbon from central carbon metabolism towards acetyl-CoA production. This can involve the manipulation of pathways like glycolysis and the pentose (B10789219) phosphate pathway.

Overexpression and Engineering of Key Biosynthetic Enzymes (e.g., DXS, IDI, FPS)

Once the precursor supply is enhanced, the next step is to efficiently convert them into the desired squalene derivatives. This is achieved by overexpressing and sometimes engineering the key enzymes in the biosynthetic pathway.

Key enzymes that are often targeted for overexpression include:

1-deoxy-D-xylulose-5-phosphate synthase (DXS): A rate-limiting enzyme in the MEP pathway.

Isopentenyl pyrophosphate isomerase (IDI): Catalyzes the interconversion of IPP and DMAPP, ensuring a balanced supply for downstream synthesis.

Farnesyl pyrophosphate synthase (FPS): Condenses IPP and DMAPP to form farnesyl pyrophosphate (FPP), the direct precursor to squalene.

By increasing the cellular concentration of these enzymes, the metabolic flux towards squalene and its derivatives can be significantly amplified. Furthermore, protein engineering can be employed to improve the catalytic efficiency and substrate specificity of these enzymes.

Downregulation or Disruption of Competing Metabolic Pathways (e.g., Squalene Epoxidase, ERG1)

A significant portion of the metabolic flux can be diverted away from the desired product by competing pathways. Therefore, downregulating or completely disrupting these pathways is a critical strategy for maximizing product yield.

A primary competing pathway for squalene is the sterol biosynthesis pathway. In eukaryotes like Saccharomyces cerevisiae, squalene is converted to 2,3-oxidosqualene (B107256) by squalene epoxidase, encoded by the ERG1 gene, which then proceeds to form ergosterol (B1671047). nih.gov By downregulating or deleting the ERG1 gene, the flux of squalene towards sterol formation is blocked, leading to its accumulation. nih.govresearchgate.netucp.pt This strategy effectively creates a "dam" in the metabolic network, redirecting the flow towards the desired squalene derivatives.

Cofactor Regeneration and Balancing for Optimized Flux

Strategies to address cofactor limitations include:

Overexpression of enzymes involved in cofactor regeneration: For example, enhancing the pentose phosphate pathway can increase the production of NADPH.

Engineering enzymes to alter their cofactor preference: Modifying an enzyme to utilize a more abundant cofactor, such as changing an NADPH-dependent enzyme to an NADH-dependent one, can alleviate bottlenecks.

Balancing energy charge: Ensuring a high ATP/ADP ratio is important for driving energy-dependent reactions in the biosynthetic pathway.

By carefully managing the cellular cofactor pool, the efficiency of the entire production pathway can be significantly improved.

Subcellular Localization and Organelle Engineering Approaches

In eukaryotic cells, metabolic pathways are often compartmentalized within specific organelles. This subcellular organization can be leveraged to enhance the production of squalene derivatives. By localizing the biosynthetic enzymes to a specific organelle, such as the mitochondria or peroxisomes, it is possible to increase the local concentration of substrates and intermediates, thereby improving reaction rates and minimizing the diffusion of toxic intermediates.

Organelle engineering approaches include:

Targeting enzymes to specific organelles: This is typically achieved by adding organelle-specific targeting sequences to the enzymes.

Creating artificial metabolic channels: By fusing sequential enzymes in a pathway, it is possible to create a scaffold that channels intermediates directly from one active site to the next, a concept known as substrate channeling. This can increase efficiency and reduce the loss of intermediates.

Directed Evolution and Synthetic Biology Applications for Biosynthetic Route Optimization

The optimization of biosynthetic pathways for squalene and its derivatives has been significantly advanced through the application of directed evolution and synthetic biology. mdpi.comfrontiersin.org These approaches offer powerful tools to overcome the limitations of native metabolic systems, enhance the production of target molecules, and even create novel compounds. numberanalytics.comnih.gov By engineering enzymes for improved performance and redesigning metabolic networks, researchers can develop highly efficient microbial cell factories for the sustainable production of valuable terpenoids. mdpi.comnih.gov

Directed Evolution of Key Biosynthetic Enzymes

Directed evolution mimics the process of natural selection in a laboratory setting to engineer enzymes with desired properties, such as enhanced catalytic activity, altered substrate specificity, or improved stability. numberanalytics.comnih.gov This technique involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved characteristics. nih.govnih.gov

A primary challenge in the directed evolution of enzymes for terpenoid biosynthesis has been the development of efficient screening methods, as products are often volatile and structurally complex. nih.govnih.gov However, recent advancements, including automated gas chromatography-mass spectrometry (GC-MS) pipelines and novel colorimetric assays, are overcoming these hurdles. nih.govnih.gov

Key enzymes in the squalene biosynthetic pathway that have been successfully engineered via directed evolution include:

Squalene Synthase (SQS): Directed evolution has been applied to SQS genes from various organisms, including Saccharomyces cerevisiae, humans, and the cyanobacterium Thermosynechococcus elongatus. frontiersin.orgresearchgate.net These studies have identified beneficial mutations that increase the catalytic activity of SQS, leading to improved squalene yields. frontiersin.orgresearchgate.net Furthermore, this approach has been used to alter the enzyme's function, successfully engineering SQS to produce dehydrosqualene, a C30 carotenoid backbone, by screening for variants that could interface with a carotenoid desaturase. researchgate.net

Terpene Synthases (TPS): These enzymes are responsible for converting acyclic precursors like farnesyl pyrophosphate (FPP) into a vast array of cyclic terpenoids. Directed evolution is a powerful strategy to modify their product profiles. numberanalytics.comnih.gov For instance, pinene synthase variant libraries have been screened to identify mutants with altered product distributions. nih.gov This technique has also been used to enhance the thermostability of these enzymes without compromising their catalytic function. nih.gov

Upstream Pathway Enzymes: To increase the flux towards terpenoid precursors, enzymes in the upstream pathways have also been targeted. Wang et al. successfully applied directed evolution to isoprene (B109036) synthase (ISPS) in yeast, identifying a mutant with a threefold improvement in enzymatic activity for enhanced isoprene production. rsc.org

Table 1: Examples of Directed Evolution for Enzymes in Terpenoid Biosynthesis

| Target Enzyme | Source/Host Organism | Engineering Goal | Key Finding/Improvement | Reference(s) |

|---|---|---|---|---|

| Squalene Synthase (SQS) | S. cerevisiae, Human, T. elongatus | Altered product specificity | Evolved to produce dehydrosqualene instead of squalene. | researchgate.net |

| Pinene Synthase | Abies grandis / E. coli | Altered product profile | Identified variants with different ratios of monoterpene products. | nih.gov |

| Sesquiterpene Synthase (BcBOT2) | Botrytis cinerea | Increased thermostability | Stability was increased without loss of other catalytic properties. | nih.gov |

Synthetic Biology Strategies for Pathway Optimization

Synthetic biology involves the design and construction of new biological parts, devices, and systems to rewire cellular metabolism for optimized production. nih.govnih.gov This approach treats metabolic pathways as modular systems that can be rationally engineered.

Enhancing Precursor and Cofactor Supply A common strategy is to increase the intracellular pool of the universal terpenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), and the immediate squalene precursor, farnesyl pyrophosphate (FPP). frontiersin.orgnih.gov

Up-regulation of the Mevalonate (MVA) Pathway: In host organisms like S. cerevisiae, overexpressing key rate-limiting enzymes of the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1) and isopentenyl diphosphate isomerase (IDI1), significantly boosts precursor supply. acs.orgfrontiersin.org

Down-regulation of Competing Pathways: To channel the metabolic flux towards squalene, competing pathways that also utilize FPP are often down-regulated. A primary target is the ergosterol biosynthesis pathway. nih.gov Replacing the native promoter of the ERG9 gene (encoding squalene synthase) with a weaker, regulated promoter can prevent the rapid conversion of FPP to downstream sterols, thereby increasing its availability for other synthases. sciepublish.com

Cofactor Engineering: The synthesis of squalene is dependent on the cofactor NADPH. frontiersin.orgacs.org Engineering the host's central metabolism to increase the NADPH supply is a critical step for improving the efficiency of enzymes like HMG-CoA reductase and squalene synthase. acs.org

Organelle Engineering and Compartmentalization Eukaryotic cells, such as yeast, possess membrane-bound organelles that create distinct metabolic environments. Synthetic biology leverages this natural compartmentalization to optimize biosynthetic pathways. nih.gov

Peroxisomal Engineering: The peroxisome has been successfully engineered as a bioreactor for terpenoid synthesis. By targeting all the enzymes of the squalene synthesis pathway to the peroxisome in S. cerevisiae, researchers created a high-flux environment, separating it from competing pathways in the cytosol. nih.govsciepublish.com This strategy, combined with boosting the peroxisomal supply of acetyl-CoA and NADPH, led to a squalene titer of 1.7 g/L, which was further increased to 11.0 g/L in a fed-batch fermentation process. nih.govsciepublish.com

Mitochondrial Engineering: Mitochondria naturally synthesize a pool of FPP. Targeting sesquiterpene synthases to the mitochondria has been shown to dramatically improve the production of compounds like valencene (B1682129) and amorphadiene (B190566) by harnessing this specific precursor pool. nih.gov

Lipid Droplet Engineering: Lipid droplets are organelles that store neutral lipids. They can be engineered as synthetic storage compartments for hydrophobic products like squalene. researchgate.net Fusing squalene biosynthetic enzymes to lipid droplet surface proteins can increase pathway flux and sequester the final product. researchgate.net

Table 2: Research Findings from Synthetic Biology and Metabolic Engineering for Squalene Production

| Host Organism | Target Product | Engineering Strategy | Resulting Titer / Yield | Reference(s) |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Squalene | Pathway compartmentalization in peroxisomes; dual cytoplasmic-peroxisomal engineering. | 11.00 g/L | sciepublish.com |

| Saccharomyces cerevisiae | Squalene | Integration of tHMG1 and IDI1 at multi-copy Ty2 site; overexpression of β-oxidation genes. | 960.7 mg/L | frontiersin.org |

| Yarrowia lipolytica | Squalene | Overexpression of endogenous HMG-CoA reductase; optimization of NADPH pathways. | 502.7 mg/L | biorxiv.org |

| Bacillus subtilis | Squalene | Screening of SQS from Bacillus megaterium; overexpression of upstream MEP pathway genes. | 7.5 mg/L | acs.org |

| Escherichia coli | Squalene | Overexpression of rate-limiting MEP pathway genes (dxs, idi). | 11.8 mg/L | frontiersin.org |

General Principles of Squalene Chemical Modification

The chemical modification of squalene primarily targets its numerous carbon-carbon double bonds. These sites of unsaturation are susceptible to a variety of reactions, allowing for the introduction of diverse functional groups and the construction of new molecular architectures. Common strategies for modifying squalene's structure include oxidation, reduction, and addition reactions across the double bonds.

One of the key reactive sites is the terminal double bond, which can be selectively functionalized. acs.org This allows for the attachment of various molecules to one end of the squalene chain, a technique often employed in the creation of drug conjugates. acs.org The inherent flexibility and folded conformation of the squalene molecule in aqueous environments also play a crucial role, particularly in the self-assembly of its derivatives into nanoparticles. researchgate.net

The choice of reaction conditions and reagents is critical in controlling the extent and location of modification. For instance, partial or complete saturation of the double bonds can be achieved through hydrogenation, altering the flexibility and lipophilicity of the molecule. mdpi.com Conversely, oxidative cleavage of the double bonds can be used to shorten the squalene chain and introduce functional groups like aldehydes and carboxylic acids. rsc.orgeuropa.eu These functionalized squalene fragments then serve as building blocks for more complex derivatives.

Synthetic Methodologies for Specific Squalene Derivatives

The synthesis of specific squalene derivatives often involves multi-step processes that leverage the reactivity of the squalene backbone. These methodologies are tailored to introduce desired functionalities and create molecules with specific properties.

The synthesis of amphiphilic squalenyl conjugates is a cornerstone of squalene derivatization, aiming to combine the lipophilic nature of squalene with hydrophilic molecules. nih.gov This approach often results in molecules that can self-assemble into nanoparticles in aqueous solutions. nih.govfrontiersin.org

A common strategy involves the initial conversion of squalene to a more reactive intermediate, such as squalene aldehyde or squalenic acid. nih.gov These intermediates can then be coupled with a variety of hydrophilic molecules. For example, cationic squalenyl diethanolamine (B148213) and anionic squalenyl hydrogen sulfate (B86663) have been synthesized to create charged amphiphiles. nih.govnih.gov

The conjugation chemistry often involves standard coupling reactions. For instance, reductive amination can be used to link an amine-containing molecule to squalene aldehyde. nih.gov Another example is the coupling of the hydrophilic DOTA (1,4,7,10-tetrakis(carboxymethyl)-1,4,7,10-tetraazacyclododecane) ligand to squalenoyl moieties to create gadolinium chelates for imaging applications. rsc.org These synthetic routes are designed to be efficient and scalable, often achieving high yields. nih.gov

| Type of Amphiphilic Conjugate | Hydrophilic Moiety | Reference |

| Cationic Squalenyl Derivative | Diethanolamine | nih.govnih.gov |

| Anionic Squalenyl Derivative | Hydrogen Sulfate | nih.govnih.gov |

| Gadolinium Chelate | DOTA | rsc.org |

Squalenic acid and squalene aldehyde are key intermediates in the synthesis of many squalene derivatives. rsc.orgnih.gov Their preparation typically involves the oxidative cleavage of one of the terminal double bonds of squalene.

The synthesis of 1,1',2-tris-nor-squalene aldehyde can be achieved through a multi-step process starting from squalene. rsc.org One method involves the epoxidation of a terminal double bond to form 2,3-oxidosqualene, followed by oxidative cleavage with periodic acid to yield the aldehyde. rsc.org

| Compound | Starting Material | Key Reaction Step | Reference |

| 1,1',2-Tris-nor-squalene aldehyde | Squalene | Oxidative cleavage of 2,3-oxidosqualene | rsc.org |

| Squalenic acid | Squalene aldehyde | Jones oxidation | researchgate.net |

| ω-di-(trideuteromethyl)-trisnorsqualenic acid | Natural squalene | Shapiro reaction | nih.govnih.gov |

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely used strategy to improve the pharmacokinetic properties of therapeutic agents. In the context of squalene, PEGylation enhances water solubility and can influence the size and stability of the resulting nanoparticles. nih.gov

The synthesis of PEGylated squalene derivatives typically involves the conjugation of a PEG moiety to a functionalized squalene molecule, such as squalenic acid or squalene aldehyde. nih.govmdpi.com For example, a reductive amination reaction between 1,1′,2-trisnorsqualenic aldehyde and an amino-terminated PEG can be used, with sodium cyanoborohydride as the reducing agent. nih.gov Alternatively, squalenic acid can be activated with EDC-HCl and NHS before being coupled to an amino-terminated PEG. mdpi.com

The size of the PEG chain can be varied (e.g., PEG750, PEG1500, PEG3000) to fine-tune the properties of the final conjugate. nih.govnih.govmdpi.com These PEGylated squalene derivatives have demonstrated the ability to self-assemble into nanoparticles in aqueous solutions. nih.gov

| PEGylated Derivative | Squalene Intermediate | Conjugation Reaction | Reference |

| PEG750-Squalene | 1,1′,2-trisnorsqualenic aldehyde | Reductive amination | nih.gov |

| PEG3000-Squalene | 1,1′,2-trisnorsqualenic aldehyde | Reductive amination | nih.gov |

| SQ-PEG1500-NH-Boc | Squalenic acid | Amide bond formation (EDC/NHS) | mdpi.com |

Squalenoylation is a specific technology that involves the covalent linkage of a drug molecule to a squalene moiety. researchgate.netfrontiersin.org This approach creates a prodrug that can self-assemble into nanoparticles in water, often without the need for additional surfactants. frontiersin.orgresearchgate.net A significant advantage of this technique is the high drug loading capacity of the resulting nanoparticles. nih.gov

The chemical conjugation can be challenging, especially for molecules with multiple reactive groups or those lacking suitable functional groups for linkage. nih.govresearchgate.net To overcome these challenges, strategies such as the use of protecting groups have been employed. For instance, using tert-butyldimethylsilyl (TBDMS) protecting groups on gemcitabine (B846) increased its solubility in organic solvents, leading to higher yields in the squalenoylation reaction. ntno.org

The linkage between the squalene unit and the drug is typically designed to be biodegradable, allowing for the release of the active drug under physiological conditions. The squalenoylation of various therapeutic agents, including anticancer drugs like gemcitabine and antibiotics, has been explored. researchgate.netfrontiersin.org

Enzymatic Synthesis of Squalene Analogs and Modified Squalene Structures

In addition to chemical synthesis, enzymes offer a powerful tool for the creation of squalene analogs and modified squalene structures. researchgate.net Enzymes involved in triterpenoid (B12794562) biosynthesis, such as squalene cyclases, can be harnessed to perform complex and stereospecific transformations. researchgate.netiupac.org

Squalene-hopene cyclases (SHCs) and oxidosqualene cyclases (OSCs) are key enzymes that catalyze the cyclization of squalene and 2,3-oxidosqualene, respectively, into a variety of polycyclic triterpenoids. asm.org These enzymes can accept a range of squalene analogs as substrates, leading to the formation of novel cyclic structures. asm.org For example, the recombinant squalene cyclase from Alicyclobacillus acidocaldarius has been used to cyclize squalene analogs containing diols, resulting in the formation of triterpenes with tetrahydropyran (B127337) and other complex ring systems. nih.gov

Metabolic engineering strategies in microorganisms are also being employed to increase the production of squalene and its derivatives. researchgate.netacs.orgresearchgate.net By overexpressing key genes in the squalene biosynthesis pathway or inhibiting competing pathways, the yield of squalene can be significantly enhanced. researchgate.netplos.org Furthermore, the enzymatic synthesis of squalene analogs from precursors like 8-n-butylgeranyl pyrophosphate and 10,11-dihydrofarnesyl pyrophosphate has been demonstrated using microsomal enzymes. oup.com These biocatalytic approaches provide a route to complex squalene derivatives that may be difficult to access through traditional chemical synthesis.

| Enzyme/System | Substrate | Product | Reference |

| Squalene-hopene cyclase (SHC) | Squalene | Hopene | asm.org |

| Oxidosqualene cyclase (OSC) | 2,3-Oxidosqualene | Lanosterol (B1674476) | wikipedia.org |

| Recombinant squalene cyclase (Alicyclobacillus acidocaldarius) | Squalene analogs with diols | Triterpenes with tetrahydropyran skeletons | nih.gov |

| Pig liver microsomal enzyme | 8-n-butylgeranyl pyrophosphate | Squalene analog | oup.com |

Foundational Role As a Metabolic Precursor

The primary and most conserved role of squalene (B77637) across eukaryotes is its function as a metabolic precursor to a vast array of cyclic triterpenoids, most notably sterols. wikipedia.orgnih.gov The conversion of the linear squalene molecule into a multi-ringed structure is a remarkable and complex enzymatic process.

In eukaryotes, the first step in this transformation is the epoxidation of squalene to form 2,3-oxidosqualene (B107256) (also known as squalene epoxide), a reaction catalyzed by the enzyme squalene monooxygenase (also called squalene epoxidase). wikipedia.orgebi.ac.ukasm.org This epoxidation is a critical, oxygen-dependent step. nih.gov

From 2,3-oxidosqualene, the pathway diverges depending on the organism:

In animals and fungi, 2,3-oxidosqualene is cyclized to form lanosterol (B1674476) . wikipedia.orgbritannica.com Lanosterol then undergoes a series of enzymatic modifications to produce cholesterol in animals and ergosterol (B1671047) in fungi. wikipedia.org

In plants, 2,3-oxidosqualene is typically cyclized to form cycloartenol (B190886) , which is then converted into various phytosterols (B1254722) like stigmasterol (B192456) and β-sitosterol. britannica.comnih.gov

In contrast, many bacteria utilize squalene to produce hopanoids in an oxygen-independent manner. asm.orgwikipedia.org The enzyme squalene-hopene cyclase (SHC) directly cyclizes squalene into hopene, which can then be further modified. asm.org This anoxygenic pathway is considered to be evolutionarily ancient, potentially predating the rise of atmospheric oxygen that is required for sterol synthesis. wikipedia.org

Therefore, squalene stands as a central hub in lipid metabolism, giving rise to molecules that are fundamental to the structure and function of cellular membranes and that serve as signaling molecules in a multitude of biological processes. nih.govpnas.org

Structural Characterization and Analytical Methodologies for Squalene and Its Derivatives

Advanced Chromatographic Techniques

Chromatographic methods are fundamental for isolating squalene (B77637) from complex mixtures, which often contain high concentrations of interfering lipids like triglycerides. nih.gov The choice of technique and sample preparation method, which can range from simple dilution to more extensive procedures like saponification and fractionation, depends on the complexity of the sample matrix and the analytical goals. mdpi.com

Gas Chromatography (GC) and Coupled GC-Mass Spectrometry (GC-MS/TOF-MS)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like squalene. Typically, the analysis involves the separation of squalene from the non-volatile acylglycerol fraction. worldscientific.com Direct analysis is often hindered by the high concentration of lipids, necessitating a preliminary saponification step to isolate the non-saponifiable fraction containing squalene. nih.gov This fraction can then be analyzed by GC, often coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for definitive identification. nih.govnih.gov

GC-MS is particularly valuable as it provides mass spectra of the eluted compounds, which serve as a chemical fingerprint for identification. frontiersin.org For instance, in the analysis of tea extracts, squalene was identified based on its retention time and characteristic mass spectrum. frontiersin.org Time-of-flight mass spectrometry (TOF-MS) coupled with GC (GC-TOF/MS) offers high sensitivity and mass accuracy, enabling the simultaneous determination of squalene, cholesterol, and their oxidation products in food samples. mdpi.com This method is characterized by high sensitivity, with limits of quantification in the low nanogram per milliliter range, and good repeatability. mdpi.com

To streamline the process and avoid derivatization, methods involving direct injection after transmethylation of the oil base have been developed. nih.gov This approach allows for the simultaneous analysis of fatty acid methyl esters (FAMEs) and squalene. nih.gov The use of an internal standard, such as squalane, is common in quantitative GC methods to ensure accuracy. customs.go.jpcabidigitallibrary.org

Table 1: GC and GC-MS Conditions for Squalene Analysis

| Parameter | GC-FID tandfonline.com | GC-MS tandfonline.com | GC-TOF/MS mdpi.com |

| Column | Supelco SPB-5 fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 μm film thickness) | Supelco SPB-5 fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 μm film thickness) | Not specified |

| Carrier Gas | Nitrogen | Helium | Not specified |

| Injector Temperature | 250°C (splitless mode) | 250°C (splitless mode) | 280°C |

| Oven Temperature Program | 50°C (3 min), then 25°C/min to 280°C (30 min) | 80°C (3 min), then 25°C/min to 280°C (10 min) (SIM mode) | 250°C (isothermal) |

| Detector Temperature | 290°C | Not specified | 300°C |

| Ion Source Temperature | Not applicable | 250°C | Not specified |

| Acquisition Mode | Not applicable | Selected Ion Monitoring (SIM) | Not specified |

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for squalene analysis, particularly in samples with high oil content, as it often requires less rigorous sample preparation compared to GC. phytojournal.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for squalene determination. nih.gov

In RP-HPLC, a non-polar stationary phase is used with a more polar mobile phase. Squalene, being a non-polar compound, is well-retained and can be effectively separated from more polar components. A variety of mobile phases have been employed, including acetonitrile (B52724), methanol, and mixtures of acetone (B3395972) and acetonitrile. nih.govnih.gov The choice of mobile phase is critical for achieving good separation and sensitivity. For example, using acetonitrile as the mobile phase can result in lower background absorption and higher detection sensitivity compared to acetone/acetonitrile mixtures. nih.gov

Detection is typically performed using a UV detector, with wavelengths around 208-217 nm being common, or a diode array detector (DAD) which can provide spectral information. mdpi.comnih.gov Refractive index detectors (RID) have also been used, allowing for the analysis of squalene in the presence of triglycerides with minimal sample preparation. mdpi.com An improved RP-HPLC method was developed for the simultaneous analysis of squalene and cholesterol in aquatic foods, utilizing 100% acetonitrile as the mobile phase and detection at 195 nm. nih.gov This method demonstrated excellent linearity and low limits of detection for both compounds. nih.gov

Table 2: RP-HPLC Conditions for Squalene Analysis

| Parameter | Method 1 nih.gov | Method 2 phytojournal.com |

| Column | Not specified | Luna® Omega Polar C18 (250 mm × 4.6 mm, 5 μm) |

| Mobile Phase | 100% Acetonitrile (isocratic) | Acetonitrile: Tetrahydrofuran (90:10) (isocratic) |

| Flow Rate | 1.5 ml/min | Not specified |

| Detection | Diode Array Detector (DAD) at 195 nm | UV Detector |

| Temperature | Not specified | 30 °C |

| Retention Time | 14.2 min | 9 min |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method primarily used for the qualitative identification of squalene. sid.irkgut.ac.ir It is often employed as a preliminary screening tool or for isolating squalene from the unsaponifiable matter of oils before further analysis by other techniques like GC. mdpi.com

In a typical TLC analysis, a sample extract is spotted onto a silica (B1680970) gel plate, which acts as the stationary phase. The plate is then developed in a chamber containing a suitable mobile phase, such as a mixture of hexane (B92381) and chloroform. journalejmp.com The different components of the sample migrate up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. Squalene, being non-polar, travels further up the plate. After development, the separated spots are visualized, often by spraying with a reagent like 10% HCl solution, and the retention factor (Rf value) is calculated. journalejmp.com The presence of squalene is confirmed by comparing the Rf value of the sample spot to that of a pure squalene standard run on the same plate. sid.ir For instance, a study using a hexane:chloroform (9:1) mobile phase reported an Rf value of 0.93 for squalene. journalejmp.com

Specialized Coupled Chromatographic Methods (e.g., LC-GC)

To overcome the limitations of individual chromatographic techniques and to automate sample preparation, coupled methods like online liquid chromatography-gas chromatography (LC-GC) have been developed. mdpi.comworldscientific.com This technique integrates the separation power of both LC and GC into a single analysis. dss.go.th

In an LC-GC system, the sample is first injected into an LC column, which separates the bulk of the interfering triglycerides from the fraction containing squalene. mdpi.com This squalene-containing fraction is then automatically transferred to the GC system for further separation and quantification. dss.go.th This online coupling eliminates the need for manual, time-consuming sample preparation steps like saponification. worldscientific.com Both normal-phase and reversed-phase LC have been used for the initial separation. worldscientific.comdss.go.th

A notable application is the on-line coupling of reversed-phase liquid chromatography and gas chromatography (RPLC-GC) for the direct and simultaneous analysis of free sterols, tocopherols, and squalene in edible oils without prior sample enrichment. dss.go.th This method allows for the transfer of large volumes of the LC eluent to the GC, and the entire analytical procedure, including LC pre-separation, transfer, and GC analysis, can be completed in under an hour. dss.go.th

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and quantification of squalene. These techniques provide detailed information about the molecular structure and can be used for direct analysis of samples with minimal preparation.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques used to identify the functional groups present in squalene and its derivatives, providing insights into their molecular structure. The absorption of infrared radiation causes molecular vibrations, and the resulting spectrum displays bands corresponding to specific vibrational modes.

In the analysis of squalene, a triterpene with six unconjugated double bonds, characteristic absorption bands are observed. acs.org The IR spectrum of a squalene thin film exhibits peaks at approximately 3050 cm⁻¹, which is attributed to the =C-H stretching of the double bonds. acs.org Other significant peaks include those at 2966 cm⁻¹ (asymmetric -CH₃ stretch), 2918 cm⁻¹ (asymmetric -CH₂ stretch), and 2853 cm⁻¹ (symmetric -CH₂ stretch). acs.org The C=C stretching vibration is identified near 1668 cm⁻¹. acs.org Additionally, a peak at 1448 cm⁻¹ corresponds to the -CH₂ bending vibration, and the wagging vibration of -C(CH₃)₂ is observed at 1381 cm⁻¹. acs.org

When squalene is derivatized, for instance, by introducing thiol groups to form hexathiolated squalene (SQ6SH), the IR spectrum changes accordingly. A characteristic peak for the S-H group appears around 2560 cm⁻¹. scirp.org In the case of squalene derivatives containing hydroxyl (-OH) groups, a broad band is typically observed between 3200 and 3600 cm⁻¹. researchgate.net For derivatives with carbonyl (C=O) groups, such as those formed during oxidation, a new absorption band appears around 1730 cm⁻¹. acs.org

FTIR spectroscopy, often used in Attenuated Total Reflectance (ATR) mode, is also valuable for analyzing squalene in complex mixtures, such as extra virgin olive oil and amaranth (B1665344) seed oil, and can be combined with chemometric methods for quantification. nih.govcabidigitallibrary.orgmdpi.com For example, in the analysis of PEGylated squalene derivatives, characteristic bands for N-H stretching (around 3360 cm⁻¹), C=O stretching (around 1659 cm⁻¹), and C-O stretching (around 1099 cm⁻¹) can be identified. nih.gov

Table 1: Characteristic IR/FTIR Absorption Bands for Squalene and its Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode | Compound/Functional Group | Reference(s) |

|---|---|---|---|

| 3200-3600 | -OH stretching (broad) | Hydroxylated derivatives | researchgate.net |

| 3360 | N-H stretching | PEGylated squalene amine | nih.gov |

| 3050 | =C-H stretching | Squalene | acs.org |

| 2966 | Asymmetric -CH₃ stretching | Squalene | acs.org |

| 2918 | Asymmetric -CH₂ stretching | Squalene | acs.org |

| 2853 | Symmetric -CH₂ stretching | Squalene | acs.org |

| 2560 | S-H stretching | Hexathiolated squalene (SQ6SH) | scirp.org |

| 1730 | C=O stretching | Oxidized squalene | acs.org |

| 1668 | C=C stretching | Squalene | acs.org |

| 1659 | C=O stretching | PEGylated squalene amide | nih.gov |

| 1448 | -CH₂ bending | Squalene | acs.org |

| 1381 | -C(CH₃)₂ wagging | Squalene | acs.org |

Ultraviolet-Visible (UV/Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV/Vis) spectroscopy is a widely used analytical technique for the quantitative determination of squalene and its derivatives. This method is based on the principle that molecules containing chromophores, such as the double bonds in squalene, absorb light at specific wavelengths in the UV-Vis range. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, as described by the Beer-Lambert law.

For the quantification of squalene, a common approach involves dissolving the sample in a suitable solvent, such as hexane or ethanol (B145695), and measuring the absorbance at a specific wavelength. ajrconline.org While squalene itself does not have a strong absorption in the UV-Vis spectrum, it can be detected at lower wavelengths. For instance, HPLC-UV methods have utilized detection at 214 nm and 217 nm for the quantification of squalene. mdpi.comnih.gov Some studies have also reported using a wavelength of 276 nm for spectrophotometric analysis of squalene. ajrconline.org

UV/Vis spectroscopy is often coupled with other techniques, like high-performance liquid chromatography (HPLC), to separate squalene from other components in a mixture before quantification. nih.gov This combination enhances the accuracy and specificity of the analysis. Furthermore, UV-Vis spectroscopy, when combined with chemometric methods like partial least-squares (PLS) regression, can be a rapid and non-destructive tool for quantifying squalene in complex matrices such as extra virgin olive oil. nih.govmdpi.com

It is important to note that the presence of other compounds with overlapping absorption spectra can interfere with the direct quantification of squalene by UV/Vis spectroscopy, necessitating careful sample preparation or the use of more advanced analytical techniques. mdpi.com

Table 2: UV/Vis Wavelengths for Squalene Quantification

| Wavelength (nm) | Analytical Method | Matrix | Reference(s) |

|---|---|---|---|

| 214 | HPLC-UV | Amaranth oil | nih.gov |

| 217 | HPLC-UV | Olive oil by-products | mdpi.com |

Mass Spectrometry (MS) for Molecular and Derivative Identification

Mass spectrometry (MS) is an indispensable analytical technique for the molecular identification and structural elucidation of squalene and its derivatives. It works by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios. This information allows for the determination of the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method for the analysis of squalene. kobe-u.ac.jpmdpi.com In GC-MS, the sample is first vaporized and separated based on its components' boiling points and interactions with the stationary phase in the GC column. The separated components then enter the mass spectrometer for detection. The mass spectrum of squalene (molecular weight 410) is characterized by a base peak at m/z 69 and typical fragmentation patterns involving the successive loss of 69 and 68 mass units, resulting in ions at m/z 339, 271, 203, and 135. kobe-u.ac.jp

MS is also crucial for identifying squalene derivatives. For example, the mass spectrum of squalene alcohols (C₃₀H₅₀O) shows a cracking pattern similar to squalene, but with major fragments appearing at 2 mass units lower. kobe-u.ac.jp High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown compounds. Ultrahigh-pressure liquid chromatography coupled with HRMS (UHPLC-HRAM) has been used to identify and quantify squalene and its oxidation by-products, such as squalene monohydroperoxide (SQ-OOH) with a precursor ion at m/z 425.3780 [M+H]⁺ and squalene epoxide with a precursor ion at m/z 427.3938 [M+H]⁺. chemrxiv.org

Other MS techniques, such as liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry (LC/APCI-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS), have also been utilized for the analysis of squalene and its derivatives, including PEGylated squalene conjugates. nih.govnih.gov

Table 3: Mass Spectrometry Data for Squalene and its Derivatives

| Compound | Ionization Method | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference(s) |

|---|---|---|---|---|

| Squalene | GC-MS | 410 (M⁺) | 339, 271, 203, 135, 69 | kobe-u.ac.jp |

| Squalene monohydroperoxide (SQ-OOH) | UHPLC-HRAM (APCI) | 425.3780 ([M+H]⁺) | - | chemrxiv.org |

| Squalene epoxide | UHPLC-HRAM (APCI) | 427.3938 ([M+H]⁺) | - | chemrxiv.org |

Morphological Characterization of Squalene Derivative Nanoassemblies

Squalene and its derivatives, particularly when conjugated with other molecules, can self-assemble into nanoparticles or nanoassemblies in aqueous environments. The morphological characterization of these nanoassemblies is crucial for understanding their properties and potential applications.

Scanning Transmission Electron Microscopy (STEM) is a high-resolution imaging technique used to visualize the morphology, size, and shape of squalene derivative nanoassemblies. In STEM, a focused beam of electrons is scanned across a sample, and the transmitted electrons are detected to form an image. This technique provides detailed information about the ultrastructure of the nanoparticles.

Studies have utilized STEM to characterize various squalene-based nanoassemblies. For instance, STEM analysis of PEGylated squalene micelles revealed their structure and morphology. mdpi.com Similarly, chitosan-squalene nanoparticles have been analyzed using a STEM detector in a scanning electron microscope (SEM), providing insights into their morphological features. nih.gov For STEM analysis, samples are typically prepared by depositing a diluted suspension of the nanoassemblies onto a carbon-coated copper grid and allowing it to air-dry. mdpi.comacs.org The resulting images can show the size, shape (e.g., spherical or oval), and dispersity of the nanoparticles. core.ac.uk

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of particles in a suspension, making it ideal for characterizing squalene derivative nanoassemblies. DLS works by measuring the intensity fluctuations of scattered light caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity.

DLS is widely used to determine the average particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential of squalene-based nanoassemblies. nih.govunige.chresearchgate.net A low PDI value (typically < 0.2) indicates a monodisperse or uniform particle size distribution. nih.govunige.ch The zeta potential provides information about the surface charge of the nanoparticles and their colloidal stability; a highly negative or positive zeta potential suggests good stability due to electrostatic repulsion between particles. nih.gov

For example, DLS analysis of squalene-trehalose nanoassemblies has shown hydrodynamic diameters of around 184-188 nm with low PDI values, indicating good monodispersity. nih.gov Similarly, 5-aminolevulinic acid-squalene nanoassemblies were found to have an average size of 70 nm with a PDI of 0.12 and a positive zeta potential of +36 mV, suggesting good stability. unige.ch

Table 4: DLS Characterization of Squalene Derivative Nanoassemblies

| Squalene Derivative Nanoassembly | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |

|---|---|---|---|---|

| Squalene-trehalose (1:1) | 188 ± 49 | 0.167 ± 0.018 | -37.13 ± 0.85 | nih.gov |

| Squalene-trehalose (2:1) | 184 ± 36 | 0.074 ± 0.013 | -43.55 ± 1.60 | nih.gov |

| 5-ALA-Squalene | 70 | 0.12 | +36 | unige.ch |

Optimized Sample Preparation and Extraction Techniques

The accurate analysis of squalene and its derivatives often requires efficient sample preparation and extraction from their natural sources or formulated products. The choice of extraction method depends on the matrix and the desired purity of the extract.

A common method for extracting squalene from sources like palm fatty acid distillate (PFAD) involves saponification followed by liquid-liquid extraction. aip.org Saponification converts fatty acids and glycerides into soap, allowing the unsaponifiable components, including squalene, to be extracted with an organic solvent like dichloromethane (B109758) or hexane. aip.orgfrontiersin.org An optimized protocol for PFAD involves using 50% w/v potassium hydroxide (B78521) (KOH) for saponification for 60 minutes, followed by extraction with distilled water and dichloromethane. aip.org

For tea leaves, an optimized method involves extraction with n-hexane in a supersonic water bath. frontiersin.org The process is repeated multiple times to ensure complete extraction. frontiersin.org Supercritical fluid extraction (SFE) using carbon dioxide (SC-CO₂) is a "green" alternative to conventional solvent extraction. researchgate.net Optimal conditions for SC-CO₂ extraction of squalene from palm oil mesocarp were found to be a pressure of 16 MPa, a temperature of 45.01°C, and a CO₂ flow rate of 2 ml/min. researchgate.net

From microalgae, squalene can be extracted using hexane after saponification of lyophilized cells with KOH and ethanol. google.com Another method involves a ternary mixture of chloroform, methanol, and water for total lipid extraction, followed by saponification and extraction of the unsaponifiable fraction with a hexane-chloroform mixture. google.com

Table 5: Optimized Extraction Techniques for Squalene

| Source Material | Extraction Method | Key Parameters | Reference(s) |

|---|---|---|---|

| Palm Fatty Acid Distillate (PFAD) | Saponification + Liquid-Liquid Extraction | 50% w/v KOH, 60 min saponification; 100 ml distilled water, 3x75 ml dichloromethane | aip.org |

| Tea Leaves | Supersonic Extraction | n-hexane solvent (1/10 w/v), 40°C, 30 min, repeated 3 times | frontiersin.org |

| Palm Oil Mesocarp | Supercritical CO₂ Extraction (SC-CO₂) | Pressure: 16 MPa, Temperature: 45.01°C, CO₂ flow rate: 2 ml/min | researchgate.net |

| Microalgae (Thraustochytriales sp.) | Saponification + Solvent Extraction | Saponification with KOH-ethanol; extraction with hexane | google.com |

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| Squalene | - |

| Hexathiolated squalene | SQ6SH |

| PEGylated squalene | - |

| Squalene monohydroperoxide | SQ-OOH |

| Squalene epoxide | - |

| Squalene-trehalose | - |

| 5-Aminolevulinic acid-squalene | 5-ALA-Squalene |

| Squalenoyl adenosine | SQAd |

| Potassium hydroxide | KOH |

| Dichloromethane | - |

| Hexane | - |

| Carbon dioxide | CO₂ |

| Chloroform | - |

Saponification and Isolation of Unsaponifiable Fractions

Saponification is a classic chemical process used to separate the unsaponifiable fraction, which contains squalene, from the saponifiable fraction in lipid-rich sources like vegetable oils and fish liver oils. frontiersin.orgnih.gov The process involves the hydrolysis of esters, primarily triglycerides, using a strong alkali, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to produce glycerol (B35011) and fatty acid salts, commonly known as soap. frontiersin.orgsophim.com The unsaponifiable matter, which includes squalene, sterols, and other hydrocarbons, does not react with the alkali and can subsequently be isolated. sophim.comnih.gov

The general procedure involves heating the oil or fat sample with an alcoholic solution of a strong base. frontiersin.orgnih.gov For instance, a common laboratory method involves saponifying a squalene-containing extract with a 12% KOH ethanol solution at 60°C for 90 minutes. frontiersin.orgnih.gov Following saponification, the mixture is cooled, and the unsaponifiable fraction is extracted using an organic solvent, such as n-hexane. frontiersin.orgnih.gov The mixture is allowed to separate into two distinct layers, and the upper solvent layer containing the squalene is collected. frontiersin.orgnih.gov This extraction step is often repeated to maximize the recovery of the unsaponifiable compounds. frontiersin.orgnih.gov

While saponification is an effective method for isolating the unsaponifiable fraction, it is not without its drawbacks. The alkaline conditions can potentially lead to the degradation of unsaturated compounds like squalene through oxidation. nih.gov Additionally, the formation of soapstock during the process can absorb a portion of the squalene, leading to a reduction in the final yield. nih.gov For sources with a low oil content, such as tea leaves, saponification may not be an essential step for squalene sample preparation. frontiersin.org

Research has shown that the choice of alkali can influence the yield of squalene, with potassium hydroxide generally resulting in a higher yield compared to sodium hydroxide. nih.gov In a study involving oleins from olive oil refining, a saponification treatment yielded an unsaponifiable fraction with a squalene richness of 83.8% by weight, a significant increase from the initial 36.1% in the raw material. google.com

Table 1: Illustrative Saponification and Isolation Parameters for Squalene

| Parameter | Description | Reference |

| Starting Material | Squalene extract from tea leaf or n-hexane solution | frontiersin.orgnih.gov |

| Saponifying Agent | 12% Potassium Hydroxide (KOH) in ethanol | frontiersin.orgnih.gov |

| Reaction Temperature | 60°C | frontiersin.orgnih.gov |

| Reaction Time | 90 minutes | frontiersin.orgnih.gov |

| Extraction Solvent | n-hexane | frontiersin.orgnih.gov |

| Post-Saponification Steps | Cooling, addition of distilled water, liquid-liquid extraction | frontiersin.orgnih.gov |

Supercritical CO2 Extraction Methods

Supercritical carbon dioxide (SC-CO2) extraction has emerged as a promising, environmentally friendly alternative for obtaining high-purity squalene from various natural sources. nih.govmdpi.com This technique utilizes carbon dioxide in its supercritical state, where it exhibits properties of both a liquid and a gas, allowing it to act as a selective solvent. nih.govanalis.com.my Key advantages of SC-CO2 extraction include the use of a non-toxic, inert, and inexpensive solvent (CO2), the ability to operate at relatively low temperatures suitable for thermally sensitive compounds like squalene, and the production of solvent-free extracts. nih.govmdpi.com

The efficiency of SC-CO2 extraction is influenced by several operational parameters, primarily pressure and temperature, which in turn affect the density and solvating power of the supercritical fluid. analis.com.myacs.org By carefully controlling these parameters, it is possible to selectively extract specific compounds. For squalene extraction, intermediate pressures (10–25 MPa) and temperatures near the critical point of CO2 are often employed. researchgate.net

Research has demonstrated the effectiveness of SC-CO2 for extracting squalene from sources like amaranth grain and olive pomace. In one study on amaranth grain, the highest squalene yield (0.31 g of squalene/100 g of grain) and concentration (15.3% in the extract) were achieved at 50°C and 200 bar, even though the total oil yield under these conditions was not maximal. acs.org This highlights the selectivity of the process. Another study on Aquilaria malaccensis leaves found that SC-CO2 extraction at 200 bar and 60°C yielded a significantly higher percentage of squalene (3.97%) compared to conventional Soxhlet extraction with n-hexane (0.78%). analis.com.my

The physical state of the raw material also plays a crucial role. For instance, grinding amaranth grains was found to significantly increase the extraction rate and oil yield in SC-CO2 extraction. acs.org Furthermore, the addition of a co-solvent, such as ethanol, can modify the polarity of the supercritical fluid and enhance the extraction of certain compounds. utm.my

Table 2: Research Findings on Supercritical CO2 Extraction of Squalene

| Source Material | Optimal Pressure (bar) | Optimal Temperature (°C) | Squalene Yield/Concentration | Reference |

| Amaranthus Grain | 200 | 50 | 15.3% (concentration in extract) | nih.govacs.org |

| Amaranthus Grain | 250 | 40 | 4.77 g oil/100 g grain (good oil yield) | acs.org |

| Aquilaria malaccensis Leaves | 200 | 60 | 3.97% (squalene in oil extract) | analis.com.my |

| Olive Pomace | 175 (17.5 MPa) | 33 | Highest squalene recovery | researchgate.net |

| Aquilaria malaccensis Leaves (with 2% ethanol co-solvent) | 300 (30 MPa) | 63.66 | 12.03% (predicted squalene concentration) | utm.my |

Biological Roles of Squalene and Its Derivatives in Non Human Systems and Cellular Pathways

Squalene (B77637) as a Core Precursor in Sterol Biosynthesis Pathways

Squalene is the universal precursor for the biosynthesis of all sterols, a class of lipids crucial for maintaining the structural integrity and fluidity of cellular membranes in eukaryotes. mit.edu The initial steps of sterol synthesis involve the conversion of squalene to its epoxide form, 2,3-oxidosqualene (B107256), which then undergoes a series of complex cyclization reactions to form the foundational sterol structures. nih.govacs.org

In animal cells, squalene is the starting point for the synthesis of cholesterol. nih.gov The biosynthesis begins with the oxidation of squalene to 2,3-oxidosqualene by the enzyme squalene epoxidase. acs.org This intermediate is then cyclized by oxidosqualene cyclase to form lanosterol (B1674476), the first sterol in the pathway. mdpi.com A series of subsequent enzymatic reactions, including demethylations and isomerizations, convert lanosterol into cholesterol. mdpi.com

In plants and other photosynthetic organisms, a similar pathway leads to the formation of phytosterols (B1254722). Squalene is first converted to 2,3-oxidosqualene, which is then cyclized to form cycloartenol (B190886) instead of lanosterol. nih.govresearchgate.net Cycloartenol then serves as the precursor for the synthesis of a variety of phytosterols, such as stigmasterol (B192456), β-sitosterol, and campesterol. nih.govresearchgate.net

| Precursor | Intermediate | End Product (Animal) | End Product (Plant) |

| Squalene | 2,3-Oxidosqualene -> Lanosterol | Cholesterol | |

| Squalene | 2,3-Oxidosqualene -> Cycloartenol | Phytosterols (e.g., Stigmasterol, β-Sitosterol) |

This table outlines the divergent pathways of cholesterol and phytosterol biosynthesis from the common precursor, squalene.

In fungi, squalene is the essential precursor for the synthesis of ergosterol (B1671047), the primary sterol component of fungal cell membranes. wikipedia.org Similar to cholesterol synthesis in animals, the pathway in fungi proceeds through the formation of 2,3-oxidosqualene and its subsequent cyclization to lanosterol. nih.govresearchgate.net Lanosterol then undergoes a series of enzymatic modifications to ultimately yield ergosterol. nih.govresearchgate.net The presence of ergosterol in fungal membranes, as opposed to cholesterol in animal membranes, is a key difference that is often exploited by antifungal therapies.

Beyond sterols, squalene is a central intermediate in the biosynthesis of a vast and diverse class of natural products known as triterpenoids. nih.govnih.gov Polycyclic triterpenes are produced through the cyclization of squalene. nih.gov The initial cyclization of squalene or its epoxide, 2,3-oxidosqualene, gives rise to the basic carbon skeletons of various triterpenoids. nih.gov These skeletons are then further modified by a variety of enzymes to produce a wide array of compounds with diverse biological activities. This highlights squalene's fundamental role as a branching point in isoprenoid metabolism, leading to the production of thousands of different triterpenoid (B12794562) structures found throughout nature. cabidigitallibrary.org

Involvement in Hopanoid Biosynthesis in Bacteria

In many bacteria, squalene serves as the precursor for the synthesis of hopanoids, which are pentacyclic triterpenoids that are considered bacterial surrogates for eukaryotic sterols. mit.eduacs.org Hopanoids play a crucial role in regulating the fluidity and permeability of bacterial cell membranes. acs.org The biosynthesis of hopanoids involves the direct cyclization of squalene by the enzyme squalene-hopene cyclase (SHC), a reaction that does not require oxygen. nih.govnih.gov This is a key distinction from sterol biosynthesis, which requires oxygen for the initial epoxidation of squalene. mit.edu The genes for hopanoid biosynthesis are often found in clusters and include those responsible for the synthesis of farnesyl diphosphate (B83284) (FPP), the precursor to squalene, and the subsequent cyclization steps. acs.orgacs.org

| Organism Type | Precursor | Key Enzyme | Product | Function |

| Eukaryotes | 2,3-Oxidosqualene | Oxidosqualene Cyclase (OSC) | Sterols (e.g., Cholesterol, Ergosterol) | Membrane structure and fluidity |

| Bacteria | Squalene | Squalene-Hopene Cyclase (SHC) | Hopanoids | Membrane structure and fluidity |

This table compares the biosynthesis of sterols and hopanoids, highlighting the different precursors and key enzymes involved.

Novel Squalene Route to C30 Carotenoid Biosynthesis